molecular formula C38H48BrP B587351 Geranylgeranyltriphenylphosphonium Bromide CAS No. 57784-37-9

Geranylgeranyltriphenylphosphonium Bromide

Cat. No. B587351
CAS RN: 57784-37-9
M. Wt: 615.68
InChI Key: CWHVATRDOJOHPG-CKLVJSNMSA-M
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Description

Geranylgeranyltriphenylphosphonium Bromide (CAS 57784-37-9) is a compound useful in organic synthesis . It has a molecular weight of 615.67 and a molecular formula of C38H48BrP .


Molecular Structure Analysis

The molecular structure of Geranylgeranyltriphenylphosphonium Bromide involves a triphenylphosphonium group attached to a geranylgeranyl group . The exact three-dimensional structure and physicochemical parameters are not specified in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving Geranylgeranyltriphenylphosphonium Bromide are not detailed in the available resources, it’s worth noting that compounds with similar structures might be involved in Grignard reactions .


Physical And Chemical Properties Analysis

Geranylgeranyltriphenylphosphonium Bromide is a pale yellow solid . It has a melting point of >123ºC and is slightly soluble in chloroform and methanol .

Future Directions

While specific future directions for Geranylgeranyltriphenylphosphonium Bromide are not mentioned in the available resources, research involving similar compounds suggests potential developments in precision treatments and potential roles in various biological processes .

properties

IUPAC Name

triphenyl-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1/b33-20+,34-22+,35-30+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHVATRDOJOHPG-CKLVJSNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)/C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747852
Record name Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylgeranyltriphenylphosphonium Bromide

CAS RN

57784-37-9
Record name Triphenyl[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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